1,3-Dithiolane, 2-phenyl-2-(2-thienyl)-
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Overview
Description
1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- is an organosulfur compound with a unique structure that includes a dithiolane ring fused with phenyl and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolanes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . For 1,3-Dithiolane, 2-phenyl-2-(2-thienyl)-, the synthesis typically involves the reaction of the corresponding aldehyde or ketone with 1,2-ethanedithiol under acidic conditions .
Industrial Production Methods
Industrial production methods for 1,3-dithiolanes often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiolanes.
Scientific Research Applications
1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- involves its ability to form stable complexes with metal ions and undergo various chemical transformations. The molecular targets and pathways include interactions with enzymes and proteins that contain thiol groups, leading to potential biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Similar structure but with a six-membered ring.
1,2-Dithiolane: An isomer with different sulfur atom positioning.
2-Phenyl-1,3-dithiane: Another related compound with similar reactivity.
Uniqueness
1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to other dithiolanes and dithianes .
Properties
CAS No. |
83521-87-3 |
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Molecular Formula |
C13H12S3 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-phenyl-2-thiophen-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C13H12S3/c1-2-5-11(6-3-1)13(15-9-10-16-13)12-7-4-8-14-12/h1-8H,9-10H2 |
InChI Key |
XUAUFQHMFHDIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)(C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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